Queuosine

説明

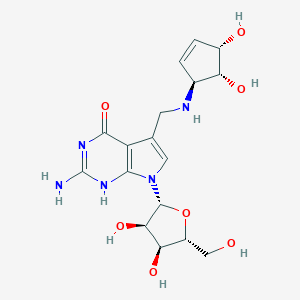

Queuosine (Q) is a hypermodified 7-deazaguanine nucleoside found at the wobble position (position 34) of tRNAs with GUN anticodons (e.g., tRNA<sup>His</sup>, tRNA<sup>Tyr</sup>, tRNA<sup>Asp</sup>, tRNA<sup>Asn</sup>) . It is ubiquitous in eukaryotes and bacteria, though only bacteria synthesize it de novo via a multi-step pathway involving enzymes like QueF (a nitrile reductase) . Eukaryotes acquire this compound by salvaging queuine (the free base of Q) from dietary sources or gut microbiota . Functionally, Q enhances translational fidelity, influences codon preference, and protects tRNA from ribonuclease cleavage (e.g., ANG-mediated cleavage) . Its levels are dynamically regulated by nutritional status and microbial symbionts .

特性

CAS番号 |

57072-36-3 |

|---|---|

分子式 |

C17H23N5O7 |

分子量 |

409.4 g/mol |

IUPAC名 |

2-amino-5-[[[(1S,4S,5R)-4,5-dihydroxycyclopent-2-en-1-yl]amino]methyl]-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C17H23N5O7/c18-17-20-14-10(15(28)21-17)6(3-19-7-1-2-8(24)11(7)25)4-22(14)16-13(27)12(26)9(5-23)29-16/h1-2,4,7-9,11-13,16,19,23-27H,3,5H2,(H3,18,20,21,28)/t7-,8-,9+,11+,12+,13+,16+/m0/s1 |

InChIキー |

QQXQGKSPIMGUIZ-AEZJAUAXSA-N |

SMILES |

C1=CC(C(C1NCC2=CN(C3=C2C(=O)NC(=N3)N)C4C(C(C(O4)CO)O)O)O)O |

異性体SMILES |

C1=C[C@@H]([C@@H]([C@H]1NCC2=CN(C3=C2C(=O)N=C(N3)N)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O)O |

正規SMILES |

C1=CC(C(C1NCC2=CN(C3=C2C(=O)N=C(N3)N)C4C(C(C(O4)CO)O)O)O)O |

同義語 |

2-Amino-5-[[[(1S,4S,5R)-4,5-dihydroxy-2-cyclopenten-1-yl]amino]methyl]-3,7-dihydro-7-β-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one; _x000B_7-(4,5-cis-Dihydroxy-1-cyclopenten-3-ylaminomethyl)-7-deazaguanosine; _x000B_Q (nucleoside); Queuosine; |

製品の起源 |

United States |

科学的研究の応用

Introduction to Queuosine

This compound (Q) is a hypermodified guanosine nucleoside found in the wobble position of certain transfer RNAs (tRNAs) in both prokaryotes and eukaryotes. Its structure consists of a 7-deaza-guanine core linked to an amino-methyl side chain and a cyclopentanediol moiety. This modification plays a crucial role in the regulation of protein translation, influencing translational efficiency and fidelity, particularly at codons decoding the amino acids tyrosine (Tyr), histidine (His), asparagine (Asn), and aspartate (Asp) .

Biological Functions

This compound modification is essential for various biological processes:

- Translation Efficiency : Q-modification enhances the decoding speed and accuracy of tRNAs, particularly those that read codons ending in uridine (U) . This modulation is vital for maintaining proteome integrity and cellular homeostasis.

- Nutritional Regulation : The levels of this compound-modified tRNAs are influenced by dietary intake, particularly from gut microbiota. This connection underscores the role of nutrition in regulating protein synthesis through tRNA modifications .

- Stress Responses : Research indicates that this compound plays a role in cellular responses to oxidative stress and mitochondrial dysfunction, which are critical factors in neurodegenerative diseases .

Clinical Implications

This compound's involvement in various health conditions has attracted research interest:

- Cancer Research : Studies have shown that this compound levels can influence cancer cell metabolism and growth, suggesting potential therapeutic targets .

- Neurodegenerative Diseases : The modification's role in brain health and its connection to oxidative stress responses highlight its potential as a biomarker or therapeutic target for neurodegenerative disorders .

Microbial Interactions

This compound is synthesized from queuine, which is sourced from gut bacteria. This relationship emphasizes the importance of the microbiome in regulating host protein synthesis:

- Gut Microbiome Influence : The availability of queuine from gut bacteria directly affects the levels of this compound-modified tRNAs, linking microbial health to host proteostasis .

Biotechnological Applications

Recent advances have explored the potential use of this compound in synthetic biology:

- Orthogonal Translation Systems : this compound-deficient strains of E. coli have been utilized to develop orthogonal translation systems that can improve sense codon reassignment, enhancing the efficiency of synthetic biology applications .

Case Study 1: Nutritional Control of Protein Translation

A study demonstrated that this compound levels are nutritionally regulated, promoting Dnmt2-mediated methylation of tRNA Asp and controlling translational speed. Depletion of queuine led to unfolded proteins and endoplasmic reticulum stress in human cell lines, showcasing the critical role of this compound in maintaining cellular function under varying nutritional conditions .

Case Study 2: this compound's Role in Cancer Metabolism

Research indicated that this compound modification affects cancer cell metabolism by modulating translational efficiency. In particular, high levels of Q-tRNA were associated with increased resistance to metabolic stressors, suggesting a protective role against cancer progression .

類似化合物との比較

Glycosylated Queuosine Derivatives: Galactosyl-Queuosine (galQ) and Mannosyl-Queuosine (manQ)

- Structure: GalQ and manQ are vertebrate-specific derivatives where a galactose or mannose moiety is attached to the cyclopentene ring of Q .

- Biosynthesis : Formed via glycosylation of Q in eukaryotes, distinct from bacterial Q modification pathways .

- Function: These sugar modifications enhance tRNA stability. For example, manQ in rat liver epithelial cells persists at 57% of normal levels under low Q conditions, compared to unmodified Q (9%) . Hierarchical incorporation into tRNA isoforms is observed, with aspartyl-tRNA preferentially retaining Q modifications during nutrient scarcity .

- Research Findings : Structural elucidation confirmed galQ and manQ configurations, but their precise roles in translation remain understudied compared to Q .

Glutamyl-Queuosine (gluQ)

- Structure : Exclusively bacterial, gluQ features a glutamyl residue α-allyl-linked to Q’s cyclopentene ring .

- Biosynthesis : Synthesized via enzymatic glutamylation of Q. Deprotection studies using BCl3 revealed instability, with rapid hydrolysis to Q in aqueous solutions (pH > 4.0) .

- Function : Proposed to influence decoding properties, but instability limits its functional scope compared to Q. Its transient nature suggests a regulatory or stress-responsive role .

Archaeosine (G<sup>+</sup>)

- Structure : A 7-deazapurine derivative like Q, but located in the D-loop (position 15) of archaeal tRNAs .

- Biosynthesis: Synthesized de novo in archaea via distinct pathways unrelated to bacterial Q synthesis .

- Function: Stabilizes tRNA tertiary structure rather than influencing translation directly.

Toyocamycin

- Structure : A 7-deazapurine antibiotic with a nitrile group at C7, sharing the core scaffold with Q .

- Biosynthesis : Parallels Q biosynthesis in early steps (e.g., shared genes in Streptomyces), but diverges for nitrile incorporation .

- Function : Acts as an antimetabolite, inhibiting RNA synthesis. Contrasts with Q’s essential role in translation .

Key Research Findings

Codon Preference : Q in tRNA<sup>His</sup> shifts codon preference from CAC (guanine-containing tRNA) to CAU (Q-containing tRNA) in Drosophila, demonstrating in vivo translational regulation .

Microbiome Dependency : Germ-free mice show depleted Q levels, highlighting reliance on gut microbiota for queuine .

Detection Advances: Nanopore sequencing enables high-resolution mapping of Q and its precursors (preQ0/preQ1) in tRNA, revealing modification dynamics .

Instability of GluQ : Synthetic gluQ degrades rapidly to Q at neutral pH, suggesting transient roles in bacteria .

Q & A

What experimental approaches are used to determine the biosynthetic pathway of queuosine in prokaryotes and eukaryotes?

Answer: The this compound (Q) biosynthetic pathway involves multi-step enzymatic reactions, which can be dissected using genetic knockouts, isotopic labeling, and heterologous expression systems. In E. coli, deletion strains lacking key genes (e.g., queE) are cultured alongside wild-type strains to identify pathway intermediates . For eukaryotes, which lack Q biosynthesis genes, studies rely on tracing salvaged precursors (e.g., queuine) from dietary or microbial sources using LC-MS or isotopic tracing . Recent work also employs B12-dependent protein identification methods to map Q-related enzymes .

How can this compound modifications in tRNA be detected and quantified at single-base resolution?

Answer: High-throughput methods like PAQS-seq (Periodate-dependent Analysis of this compound and Sulfur modification sequencing) exploit periodate oxidation to create deletion signatures at Q-modified sites in RNA-seq data . Nanopore direct RNA sequencing further enables native tRNA profiling, distinguishing Q and its precursors (preQ0/preQ1) without chemical treatment . For validation, Northern blotting with APB gels or LC-MS quantifies modification levels .

What functional roles does this compound play in tRNA decoding accuracy and translation efficiency?

Answer: Q stabilizes codon-anticodon interactions in the wobble position (tRNA-Asp/Asn/His/Tyr), reducing frameshifting and misreading. For example, Q-modified tRNAs preferentially decode NAC codons (e.g., GAC over GAU), as shown by molecular dynamics simulations . In Entamoeba histolytica, Q-deficient tRNAs impair oxidative stress response by reducing Hsp70 and antioxidant enzyme synthesis . Q also enhances translation fidelity under stress by regulating ribosome stalling .

Why do this compound-deficient mice exhibit neural-specific phenotypes despite normal systemic development?

Answer: this compound is enriched in brain tissues, where it regulates NAY codon decoding for neuronal proteins. Knockout mice show cognitive deficits but no systemic abnormalities, suggesting tissue-specific roles in neurodevelopment . Q salvaging via the gut microbiome is critical, as queuine (Q precursor) protects against neurodegeneration by maintaining BH4 stability, a cofactor for tyrosine synthesis .

How do methodological differences in detecting this compound lead to contradictory data on its modification levels?

Answer: Discrepancies arise from varying pH sensitivity (e.g., Q salvage activity drops below pH 6.8 ) and technique limitations. For example, Northern blotting may underestimate Q levels due to incomplete APB gel binding , while PAQS-seq overcomes this with deletion-based profiling . Cross-validation using multiple methods (e.g., LC-MS + sequencing) is recommended .

What advanced strategies address the challenges in studying this compound’s role in bacterial virulence?

Answer: In Entamoeba histolytica, silencing tRNA-guanine transglycosylase (EhTGT) blocks Q incorporation, linking Q to virulence attenuation . For Streptococcus pneumoniae phages, comparative genomics identifies Q-biosynthesis genes in viral genomes, suggesting Q’s role in host-pathogen interactions . Dual RNA-seq of infected host-microbe systems can map Q-dependent gene regulation .

How does the this compound-biosynthetic enzyme QueE regulate bacterial cell division?

Answer: QueE moonlights as a cell division regulator in E. coli, independent of its role in Q synthesis. Structural studies reveal QueE interacts with FtsZ, a tubulin-like protein, to modulate septum formation. Stress conditions (e.g., oxidative stress) shift QueE’s activity from Q synthesis to division control, a mechanism probed via conditional knockouts and time-lapse microscopy .

What experimental designs resolve contradictions in this compound’s impact on codon preference?

Answer: While Q enhances GAC codon recognition in vitro, in vivo studies show variability due to competing modifications (e.g., mannosyl-Q) . Ribosome profiling under controlled queuine levels, paired with tRNA modification mapping, clarifies context-dependent effects . For example, brain-specific Q enrichment skews codon usage in neuronal mRNAs .

How does gut microbiome dependency complicate this compound studies in mammalian models?

Answer: Mammals rely on gut bacteria for queuine, complicating germ-free models. Gnotobiotic mice colonized with Q-producing/-deficient microbes reveal microbiome-driven Q levels in host tRNA . Dietary queuine supplementation rescues Q modification in tissues like the liver, measurable via LC-MS .

What emerging technologies enable dynamic profiling of this compound modifications during stress responses?

Answer: PAQS-seq and nanopore sequencing track Q dynamics in real-time. For example, oxidative stress in E. histolytica upregulates Q-modified tRNAs, detectable via periodate-treated RNA-seq . In human cells, stress-induced changes in 2-thio modifications (detected alongside Q) are profiled using multiplexed sequencing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。